5-(2,6-DIFLUOROBENZAMIDO)-2-(METHYLAMINO)-1,3-THIAZOLE-4-CARBOXAMIDE
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Overview
Description
5-(2,6-DIFLUOROBENZAMIDO)-2-(METHYLAMINO)-1,3-THIAZOLE-4-CARBOXAMIDE is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a benzamido group, and a methylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,6-DIFLUOROBENZAMIDO)-2-(METHYLAMINO)-1,3-THIAZOLE-4-CARBOXAMIDE typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as a thioamide and an α-haloketone under acidic or basic conditions.
Introduction of the Benzamido Group: The benzamido group can be introduced via an amide coupling reaction between the thiazole derivative and 2,6-difluorobenzoic acid using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can occur at the benzamido group using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorine atoms on the benzamido group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, dimethylformamide, and potassium carbonate.
Major Products Formed
Oxidation: Oxidized thiazole derivatives.
Reduction: Reduced benzamido derivatives.
Substitution: Substituted benzamido derivatives with various nucleophiles.
Scientific Research Applications
5-(2,6-DIFLUOROBENZAMIDO)-2-(METHYLAMINO)-1,3-THIAZOLE-4-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(2,6-DIFLUOROBENZAMIDO)-2-(METHYLAMINO)-1,3-THIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, and proteins, modulating their activities.
Pathways Involved: It can influence various biochemical pathways, including those related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 5-(2,6-DICHLOROBENZAMIDO)-2-(METHYLAMINO)-1,3-THIAZOLE-4-CARBOXAMIDE
- 5-(2,6-DIBROMOBENZAMIDO)-2-(METHYLAMINO)-1,3-THIAZOLE-4-CARBOXAMIDE
- 5-(2,6-DIMETHYLBENZAMIDO)-2-(METHYLAMINO)-1,3-THIAZOLE-4-CARBOXAMIDE
Uniqueness
5-(2,6-DIFLUOROBENZAMIDO)-2-(METHYLAMINO)-1,3-THIAZOLE-4-CARBOXAMIDE is unique due to the presence of fluorine atoms in the benzamido group, which can significantly influence its chemical reactivity, biological activity, and physicochemical properties compared to its chloro, bromo, and methyl analogs.
Properties
IUPAC Name |
5-[(2,6-difluorobenzoyl)amino]-2-(methylamino)-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2N4O2S/c1-16-12-17-8(9(15)19)11(21-12)18-10(20)7-5(13)3-2-4-6(7)14/h2-4H,1H3,(H2,15,19)(H,16,17)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBAMHZNIGCZQNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=C(S1)NC(=O)C2=C(C=CC=C2F)F)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F2N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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